JC-9

Beschreibung

BenchChem offers high-quality JC-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JC-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

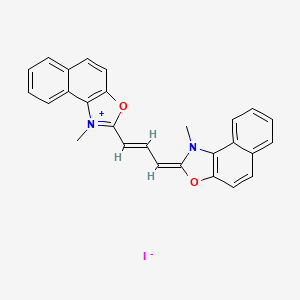

Molekularformel |

C27H21IN2O2 |

|---|---|

Molekulargewicht |

532.4 g/mol |

IUPAC-Name |

(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole iodide |

InChI |

InChI=1S/C27H21N2O2.HI/c1-28-24(30-22-16-14-18-8-3-5-10-20(18)26(22)28)12-7-13-25-29(2)27-21-11-6-4-9-19(21)15-17-23(27)31-25;/h3-17H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

ALHIQKVJUFVWLJ-UHFFFAOYSA-M |

Isomerische SMILES |

CN1/C(=C\C=C\C2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)/OC5=C1C6=CC=CC=C6C=C5.[I-] |

Kanonische SMILES |

CN1C(=CC=CC2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)OC5=C1C6=CC=CC=C6C=C5.[I-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of JC-9 Dye

This guide provides a comprehensive overview of the JC-9 dye, a ratiometric fluorescent probe used to measure mitochondrial membrane potential (ΔΨm). It is intended for researchers, scientists, and drug development professionals working in areas such as apoptosis, cell health, and mitochondrial function.

Core Mechanism of Action

JC-9 is a cationic carbocyanine dye that selectively accumulates in mitochondria due to the negative charge of the mitochondrial membrane.[1][2] Its fluorescence properties are dependent on the mitochondrial membrane potential, allowing for a ratiometric analysis of mitochondrial health.

In healthy cells with a high mitochondrial membrane potential (hyperpolarized), JC-9 molecules aggregate, forming structures known as J-aggregates. These aggregates emit a red to orange fluorescence.[2][3][4] Conversely, in unhealthy or apoptotic cells with a low mitochondrial membrane potential (depolarized), JC-9 remains in its monomeric form within the cytoplasm and emits a green fluorescence.[2][3] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size and shape.[1][2]

Some studies suggest that the green fluorescence of the JC-9 monomer is largely independent of the membrane potential, while the red fluorescence of the J-aggregates increases with hyperpolarization.[5][6] This ratiometric nature makes JC-9 a robust indicator for detecting early stages of apoptosis and other cellular processes involving changes in mitochondrial function.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the JC-9 dye:

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₇Cl₄IN₄ | [5] |

| Molecular Weight | 532 g/mol | [1] |

| Monomer Excitation (max) | 514 nm | [1][3] |

| Monomer Emission (max) | 529 nm | [1][3] |

| J-aggregate Excitation (max) | 585 nm | [1][3] |

| J-aggregate Emission (max) | 590 nm | [1][3] |

| Recommended Stock Solution | 1-5 mg/mL in DMSO | [2] |

| Typical Working Concentration | 0.3 - 10 µg/mL | [2] |

| Typical Incubation Time | 15 - 60 minutes | [7][8] |

Experimental Protocols

Fluorescence Microscopy Protocol

This protocol outlines the steps for staining cells with JC-9 for analysis by fluorescence microscopy.

-

Cell Preparation:

-

Culture cells on glass coverslips or in glass-bottom dishes suitable for microscopy.

-

Induce the desired experimental condition (e.g., apoptosis) in the sample wells, leaving control wells untreated.

-

-

Staining:

-

Prepare a fresh working solution of JC-9 in pre-warmed cell culture medium at a final concentration of 0.3-10 µg/mL. The optimal concentration may vary by cell type and should be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the JC-9 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium.

-

-

Imaging:

-

Mount the coverslips on a slide with mounting medium or image the cells directly in the glass-bottom dish.

-

Visualize the cells using a fluorescence microscope equipped with filters appropriate for detecting both the green monomer (FITC filter set) and the red J-aggregates (TRITC or Rhodamine filter set).

-

In healthy cells, mitochondria will appear as red fluorescent puncta. In apoptotic cells, the fluorescence will be predominantly green and diffuse throughout the cytoplasm.

-

Flow Cytometry Protocol

This protocol provides a general guideline for using JC-9 with a flow cytometer.

-

Cell Preparation:

-

Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 0.5% BSA).

-

-

Staining:

-

Add the JC-9 working solution to the cell suspension at the desired final concentration (0.3-10 µg/mL).

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Centrifuge the cells at 300-500 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with 2 mL of Flow Cytometry Staining Buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer. The green fluorescence from the JC-9 monomer is typically detected in the FL1 channel (similar to FITC), and the red fluorescence from the J-aggregates is detected in the FL2 channel (similar to PE).

-

Healthy cells will show high red fluorescence and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.

-

Mandatory Visualizations

Signaling Pathway: Mitochondrial Apoptosis

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. abpbio.com [abpbio.com]

- 3. abpbio.com [abpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Invitrogen™ JC-9 Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]

- 6. Invitrogen™ JC-9 Dye (Mitochondrial Membrane Potential Probe) | Fisher Scientific [fishersci.ca]

- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

An In-depth Technical Guide to the JC-9 Principle for Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of JC-9, a ratiometric fluorescent dye used for the critical assessment of mitochondrial membrane potential (ΔΨm). Understanding mitochondrial health is paramount in various fields, from fundamental cell biology to drug discovery and toxicology, as mitochondria are central to cellular energy production, signaling, and apoptosis. JC-9 offers a sensitive method for monitoring changes in ΔΨm, a key indicator of mitochondrial function and overall cellular health.

The Core Principle of JC-9 Action

JC-9 is a cationic lipophilic dye that selectively accumulates within mitochondria, driven by the negative charge of the inner mitochondrial membrane. Its utility as a ratiometric probe stems from its unique concentration-dependent fluorescence properties. In healthy, energized cells with a high mitochondrial membrane potential, JC-9 accumulates to a high concentration within the mitochondrial matrix and forms "J-aggregates," which emit a distinct red to orange fluorescence.[1][2] Conversely, in cells with depolarized or compromised mitochondria, the dye fails to accumulate to the same extent and remains in its monomeric form in the cytoplasm, exhibiting green fluorescence.[2][3]

This fluorescence shift provides a ratiometric readout of mitochondrial health. A decrease in the red-to-green fluorescence intensity ratio is a clear indicator of mitochondrial depolarization, a hallmark of cellular stress, apoptosis, and mitochondrial dysfunction.[3][4] Unlike some other mitochondrial dyes, the green fluorescence of the JC-9 monomer is largely independent of the membrane potential, providing a stable baseline for comparison.

Key Features of JC-9:

-

Ratiometric Measurement: The ratio of red to green fluorescence allows for a more accurate and internally controlled assessment of ΔΨm, minimizing the impact of variables such as dye loading, cell number, and mitochondrial mass.[3]

-

Sensitivity: JC-9 is a sensitive indicator of changes in mitochondrial membrane potential, making it suitable for detecting early events in apoptosis and cellular toxicity.[2]

-

Live-Cell Imaging: The dye is cell-permeant and used for staining living cells, enabling the dynamic monitoring of mitochondrial function in real-time.[4]

Quantitative Data

The following table summarizes the key quantitative properties of the JC-9 dye.

| Property | Value | Reference(s) |

| Molecular Weight | 532 g/mol | [2][5] |

| Monomer Form | ||

| Excitation (max) | ~514 nm | [5] |

| Emission (max) | ~529 nm (Green) | [3][5] |

| J-Aggregate Form | ||

| Excitation (max) | ~585 nm | [5] |

| Emission (max) | ~590 nm (Red/Orange) | [3][5] |

Experimental Protocols

Accurate and reproducible results with JC-9 staining depend on carefully optimized protocols. Below are detailed methodologies for common applications.

Preparation of JC-9 Stock Solution

-

Reconstitution: Prepare a 1-5 mg/mL stock solution of JC-9 in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][5]

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[3]

Staining Protocol for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Seeding: Plate cells on glass coverslips or in imaging-compatible microplates at a suitable density to allow for individual cell analysis.

-

Cell Treatment (Optional): If investigating the effect of a compound, treat the cells for the desired duration. Include appropriate positive (e.g., using a mitochondrial uncoupler like CCCP) and negative controls.

-

Preparation of Staining Solution: On the day of the experiment, thaw a JC-9 stock solution aliquot and dilute it in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the final working concentration. Typical concentrations range from 0.3 µg/mL to 10 µg/mL, depending on the cell type.[3]

-

Staining: Remove the culture medium from the cells and replace it with the JC-9 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[6]

-

Washing: Gently wash the cells once or twice with pre-warmed culture medium or buffer to remove excess dye.[3]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.[3]

-

Green Monomers: Excitation ~488 nm, Emission ~530 nm.

-

Red J-Aggregates: Excitation ~568 nm, Emission ~590 nm.

-

For confocal microscopy, both forms can often be excited simultaneously with a 488 nm laser line, with emission collected in separate channels.[5]

-

-

Data Analysis: Quantify the mean fluorescence intensity of the red and green channels for individual cells or regions of interest. Calculate the red/green fluorescence ratio to determine the relative mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[1]

Staining Protocol for Flow Cytometry

Flow cytometry allows for the high-throughput analysis of mitochondrial membrane potential in a large population of cells.

-

Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL in culture medium or a suitable buffer.[3][5]

-

Cell Treatment (Optional): Treat cells with the compound of interest as described for microscopy.

-

Staining: Add the JC-9 dye to the cell suspension to the desired final concentration (typically 1-10 µM).

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or buffer. Repeat the wash step.

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Use a 488 nm excitation laser.[3]

-

Detect the green fluorescence of the JC-9 monomers in the FL1 channel (or equivalent, e.g., FITC).[3]

-

Detect the red fluorescence of the J-aggregates in the FL2 channel (or equivalent, e.g., PE).[3]

-

Ensure proper compensation is set to minimize spectral overlap between the green and red channels.

-

-

Data Analysis: Gate on the cell population of interest and analyze the distribution of cells based on their red and green fluorescence. A shift in the population from high red/low green to low red/high green indicates mitochondrial depolarization. The ratio of red to green fluorescence intensity can be calculated for a quantitative assessment.

Visualizations

The following diagrams illustrate the core principle of JC-9 action and a typical experimental workflow.

Caption: Mechanism of JC-9 mitochondrial staining.

Caption: General experimental workflow for JC-9 staining.

Applications in Research and Drug Development

The ability of JC-9 to report on mitochondrial health makes it a valuable tool in numerous applications:

-

Apoptosis Research: Mitochondrial depolarization is an early and critical event in the apoptotic cascade. JC-9 can be used to identify and quantify cells undergoing apoptosis.[2]

-

Toxicology and Drug Screening: Many therapeutic compounds can have off-target effects on mitochondrial function. JC-9 assays are employed in toxicology screens to assess the mitochondrial toxicity of drug candidates.[4]

-

Metabolic Studies: Changes in cellular metabolism are often linked to alterations in mitochondrial activity. JC-9 can be used to monitor mitochondrial status in studies of metabolic diseases.[4]

-

Neuroscience: Mitochondrial dysfunction is implicated in a wide range of neurodegenerative diseases. JC-9 is used to study mitochondrial health in neurons and other neural cell types.

-

Cancer Biology: Cancer cells often exhibit altered mitochondrial metabolism. JC-9 can be used to investigate these changes and the effects of anti-cancer therapies on mitochondrial function.

Troubleshooting and Considerations

-

High Background: If high extracellular fluorescence is observed, ensure adequate washing steps are performed. The use of a background suppressor may also be considered.[7]

-

Low Signal: Ensure that the JC-9 stock solution has been stored correctly and that the working solution is freshly prepared. Optimize dye concentration and incubation time for your specific cell type.

-

Photobleaching: JC-9, like many fluorescent dyes, is susceptible to photobleaching. Minimize exposure of stained cells to light before and during imaging.

-

Cell Health: The health and viability of the cells prior to staining are critical for accurate results. Always include appropriate controls in your experiments.

-

JC-1 vs. JC-9: While similar, JC-1 and JC-9 have different properties. JC-9's green fluorescence is reported to be less dependent on membrane potential than that of JC-1, which can be an advantage in certain experimental contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. abpbio.com [abpbio.com]

- 3. abpbio.com [abpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JC-9 Dye (Mitochondrial Membrane Potential Probe) - FAQs [thermofisher.com]

JC-9 Fluorescence Emission Spectrum in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the JC-9 dye and its application in monitoring mitochondrial membrane potential in live cells. We will delve into the core principles of JC-9 fluorescence, present its spectral properties in a clear format, and provide detailed experimental protocols for its use in fluorescence microscopy and flow cytometry.

Introduction to JC-9: A Ratiometric Probe for Mitochondrial Health

JC-9 is a lipophilic cationic dye utilized to measure the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and function. In healthy, non-apoptotic cells, the electrochemical potential gradient across the mitochondrial membrane drives the accumulation of JC-9, leading to the formation of "J-aggregates" that emit a characteristic red fluorescence.[1][2] Conversely, in apoptotic or metabolically stressed cells with depolarized mitochondrial membranes, JC-9 fails to accumulate and remains in the cytoplasm in its monomeric form, exhibiting green fluorescence.[1][2][3] This dual fluorescence allows for a ratiometric analysis, providing a sensitive and reliable measure of mitochondrial health that is largely independent of factors like mitochondrial size, shape, and density.[1]

Spectral Properties of JC-9

The ratiometric nature of JC-9 is a direct result of its distinct fluorescence emission spectra in its monomeric and aggregated states. The following table summarizes the key excitation and emission maxima for both forms of the dye.

| Form | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Color |

| Monomer | ~514[1][4] | ~529[1][4] | Green |

| J-Aggregate | ~585[1][4] | ~590[1][2][4] | Red |

For practical applications, both the monomer and J-aggregate forms can be excited simultaneously using a 488 nm argon-ion laser source, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1][4] Selective excitation of the J-aggregate form can be achieved using a 568 nm laser line.[1][4]

Signaling Pathway: JC-9 and Mitochondrial Membrane Potential

The following diagram illustrates the principle of JC-9 as a reporter for mitochondrial membrane potential.

Caption: Mechanism of JC-9 in response to mitochondrial membrane potential.

Experimental Protocols

The following are detailed protocols for the use of JC-9 in live cells for both fluorescence microscopy and flow cytometry. Note that optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

JC-9 Stock Solution (1-5 mg/mL): Dissolve JC-9 dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

-

Working Solution: On the day of the experiment, dilute the JC-9 stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium or a suitable physiological buffer. It is crucial to vortex the solution well before adding it to the cells.

Experimental Workflow for JC-9 Staining and Analysis

The general workflow for a JC-9 experiment is outlined in the diagram below.

Caption: A generalized workflow for JC-9 experiments.

Protocol for Fluorescence Microscopy

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

-

Experimental Treatment: Treat cells with the experimental compounds to induce apoptosis or mitochondrial depolarization. Include appropriate positive and negative controls.

-

Staining: Remove the culture medium and add the pre-warmed JC-9 working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing (Optional): Gently wash the cells once or twice with pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for detecting green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.

-

Excitation: Use a 488 nm laser line to excite both monomeric and J-aggregate forms.

-

Emission: Collect green fluorescence at ~530 nm and red fluorescence at ~590 nm.

-

-

Analysis: Qualitatively assess the change in red versus green fluorescence. For quantitative analysis, measure the fluorescence intensity of individual cells or regions of interest in both channels and calculate the red/green fluorescence ratio. A decrease in this ratio is indicative of mitochondrial depolarization.

Protocol for Flow Cytometry

-

Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension. Adherent cells should be detached using a gentle dissociation reagent.

-

Cell Count and Resuspension: Count the cells and resuspend them in pre-warmed culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Staining: Add the JC-9 working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat this washing step once more.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Excitation: Use a 488 nm laser for excitation.

-

Emission Detection: Detect the green fluorescence of the JC-9 monomer in the FL1 channel (typically around 530/30 nm) and the red fluorescence of the J-aggregates in the FL2 channel (typically around 585/42 nm).

-

-

Data Analysis: Gate on the cell population of interest and analyze the shift in fluorescence from the red (healthy) to the green (apoptotic/unhealthy) channel. The ratio of red to green fluorescence intensity provides a quantitative measure of the mitochondrial membrane potential of the cell population.

Conclusion

JC-9 is a powerful and versatile tool for the ratiometric analysis of mitochondrial membrane potential in live cells. Its distinct spectral shift from red to green fluorescence upon mitochondrial depolarization provides a robust method for assessing cellular health and apoptosis. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ JC-9 to gain valuable insights in various fields, including cell biology, toxicology, and drug discovery.

References

JC-9 Dye for Measuring Mitochondrial Membrane Potential: A Technical Guide

This guide provides an in-depth overview of the JC-9 dye, a ratiometric fluorescent probe used for the quantitative assessment of mitochondrial membrane potential (ΔΨm). Designed for researchers, scientists, and professionals in drug development, this document details the dye's mechanism of action, provides comprehensive experimental protocols, and offers guidance on data interpretation.

Core Principles: Understanding JC-9

The mitochondrial membrane potential is a critical indicator of cellular health, playing a central role in ATP synthesis, calcium homeostasis, and the initiation of apoptosis.[1] JC-9 is a cationic carbocyanine dye specifically designed for the analysis of ΔΨm in live cells.[2][3]

Mechanism of Action: JC-9 operates on a potential-dependent accumulation principle within the mitochondria.[4][5] In healthy cells with a high mitochondrial membrane potential (a polarized state), the cationic JC-9 dye is driven by the negative charge across the inner mitochondrial membrane.[6][7] As the dye accumulates to a high concentration within the mitochondrial matrix, it self-aggregates, forming structures known as "J-aggregates."[3][4] This aggregation causes a significant shift in the dye's fluorescence emission spectrum from green to red.[4][5]

Conversely, in unhealthy or apoptotic cells, the mitochondrial membrane potential collapses (depolarization).[3] Without the strong negative charge to drive its accumulation, JC-9 cannot reach the concentration required for aggregation and remains in its monomeric form throughout the cell, exhibiting a diffuse green fluorescence.[5][6]

A key feature of JC-9 is that its green fluorescence is largely independent of the membrane potential, while the red fluorescence from J-aggregates increases with hyperpolarization.[2][8][9] This ratiometric capability—comparing the red to green fluorescence intensity—provides a robust and semi-quantitative measure of ΔΨm that is less susceptible to artifacts such as cell number, mitochondrial size, or dye loading variations, which can affect single-wavelength probes.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the JC-9 dye.

Table 1: Physicochemical and Spectral Properties of JC-9 Dye

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₇Cl₄IN₄ | [2] |

| Molecular Weight | 532 g/mol | [4] |

| Form | Powder | [2] |

| Monomer Excitation (Ex) | ~514 nm | [3][4] |

| Monomer Emission (Em) | ~529 nm (Green) | [3][4] |

| J-Aggregate Excitation (Ex) | ~585 nm | [4] |

| J-Aggregate Emission (Em) | ~590 nm (Red/Orange) | [3][4] |

Table 2: Recommended Concentrations and Storage

| Parameter | Recommendation | Source(s) |

| Solvent | Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | [4] |

| Stock Solution Conc. | 1-5 mg/mL (1.9–9.4 mM) | [4] |

| Storage (Stock) | ≤–20°C, protected from light | [4][5] |

| Storage (Powder) | Room Temperature, protected from light | [2][9] |

| Typical Working Conc. | 2-10 µM | [6][10] |

| Incubation Time | 15-30 minutes at 37°C | [10] |

Experimental Protocols

JC-9 is suitable for use with live cells in suspension or adherent cultures and can be analyzed via fluorescence microscopy or flow cytometry.[2] It is not compatible with fixed cells.[2]

-

Prepare Stock Solution: Allow the JC-9 powder and high-quality, anhydrous DMSO to equilibrate to room temperature.[10] Prepare a 1-5 mg/mL stock solution in DMSO.[4] Mix thoroughly until all powder is dissolved.

-

Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at ≤–20°C, protected from light.[4][5] When stored correctly, the solution should be stable for several months.[4]

-

Prepare Working Solution: Immediately before use, dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (typically 2-10 µM).

-

Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluence. Ensure the cell monolayer is not overly dense to allow for clear imaging of individual cells.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the freshly prepared JC-9 working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.[10]

-

Washing (Optional but Recommended): After incubation, it is common to wash the cells once with pre-warmed medium or buffer to remove excess dye and reduce background fluorescence.[5]

-

Positive Control (Optional): To confirm the dye is responding to depolarization, treat a parallel sample of cells with a mitochondrial uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes.[10]

-

Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filter sets. Polarized mitochondria will exhibit punctate red-orange fluorescence, while depolarized cells will show diffuse green fluorescence.[5]

-

Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in pre-warmed culture medium.[4][11]

-

Staining: Add the JC-9 stock solution directly to the cell suspension to achieve the desired final concentration.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[10]

-

Positive Control: In a separate tube, induce rapid depolarization by adding an uncoupler like CCCP (50 µM final concentration) and incubate for 5-10 minutes.[10]

-

Washing: Centrifuge the cells at 400 x g for 5 minutes at room temperature.[11] Discard the supernatant and resuspend the cell pellet in 300-500 µL of fresh medium or buffer (e.g., PBS).[10][11]

-

Analysis: Analyze the samples immediately on a flow cytometer equipped with a 488 nm excitation laser.[5]

-

Collect green fluorescence in the FL1 channel (~529 nm).

-

Collect red/orange fluorescence in the FL2 channel (~590 nm).

-

Healthy, polarized cells will show high FL2 signal, while depolarized or apoptotic cells will exhibit a shift to high FL1 signal.

-

Visualizations: Diagrams and Workflows

The following diagrams illustrate the core mechanism of JC-9 and the general experimental workflow.

Caption: Mechanism of JC-9 dye action in healthy vs. depolarized mitochondria.

References

- 1. stratech.co.uk [stratech.co.uk]

- 2. Invitrogen™ JC-9 Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]

- 3. abpbio.com [abpbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. abpbio.com [abpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Invitrogen JC-9 Dye (Mitochondrial Membrane Potential Probe) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 9. Invitrogen™ JC-9 Dye (Mitochondrial Membrane Potential Probe) | Fisher Scientific [fishersci.ca]

- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem-agilent.com [chem-agilent.com]

JC-9: A Technical Guide to Detecting Apoptosis via Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of JC-9, a ratiometric fluorescent probe used to detect apoptosis by measuring changes in mitochondrial membrane potential (ΔΨm). We will delve into the underlying principles, provide detailed experimental protocols, and present quantitative data to facilitate the effective application of this powerful tool in apoptosis research and drug discovery.

The Core Mechanism: How JC-9 Indicates Apoptosis

JC-9 is a cationic carbocyanine dye that serves as a sensitive indicator of mitochondrial membrane potential.[1] Its ability to differentially fluoresce based on its concentration within the mitochondria allows for a ratiometric analysis of cell health, making it a valuable tool for distinguishing between healthy and apoptotic cells.

In healthy, non-apoptotic cells, the mitochondria maintain a high negative mitochondrial membrane potential. This electrochemical gradient drives the accumulation of the positively charged JC-9 dye inside the mitochondrial matrix. At these high concentrations, JC-9 molecules form aggregates, known as J-aggregates, which exhibit a distinct red to orange fluorescence.[1][2]

A hallmark of the early stages of apoptosis is the disruption of the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[3][4] This leads to the collapse of the mitochondrial membrane potential. Consequently, in apoptotic cells, JC-9 can no longer accumulate within the mitochondria and remains in the cytoplasm in its monomeric form. These JC-9 monomers emit a green fluorescence.[1][5]

Therefore, the shift in fluorescence from red/orange to green provides a clear and quantifiable indicator of apoptosis. The ratio of red to green fluorescence is directly proportional to the mitochondrial membrane potential and can be used to assess the progression of apoptosis within a cell population.

Quantitative Data for JC-9

For accurate and reproducible experimental design, understanding the spectral properties and other quantitative aspects of JC-9 is crucial. The following table summarizes key quantitative data for the JC-9 dye.

| Property | JC-9 Monomer | JC-9 J-Aggregate | Reference(s) |

| Form | Exists at low concentrations or in cells with low ΔΨm (apoptotic) | Forms at high concentrations in mitochondria with high ΔΨm (healthy) | [1][2] |

| Excitation Maximum | ~514 nm | Broad excitation, can be excited at ~585 nm or 488 nm | [2] |

| Emission Maximum | ~529 nm (Green) | ~590 nm (Red/Orange) | [2][6] |

| Molecular Weight | ~532 g/mol | N/A | [2] |

Signaling Pathway: The Intrinsic Pathway of Apoptosis

The collapse of the mitochondrial membrane potential, detected by JC-9, is a key event in the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins.

Caption: The intrinsic apoptosis pathway leading to mitochondrial dysfunction.

Experimental Protocols

The following are detailed methodologies for key experiments using JC-9 to detect apoptosis.

Fluorescence Microscopy

This protocol provides a general framework for visualizing changes in mitochondrial membrane potential in adherent cells.

Materials:

-

JC-9 dye stock solution (1-5 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (e.g., FITC for green, TRITC for red)

-

Chamber slides or coverslips

Procedure:

-

Cell Seeding: Seed adherent cells on chamber slides or coverslips and culture until they reach the desired confluency.

-

Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include a vehicle-treated control.

-

JC-9 Staining:

-

Prepare a fresh JC-9 working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the JC-9 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.

-

Imaging: Mount the coverslips on a slide with a drop of mounting medium. Observe the cells under a fluorescence microscope. Healthy cells will exhibit bright red/orange mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.

Flow Cytometry

This protocol allows for the quantitative analysis of apoptosis in a cell suspension.

Materials:

-

JC-9 dye stock solution (1-5 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FL1, ~530 nm) and red (e.g., FL2, ~590 nm) fluorescence.

Procedure:

-

Cell Preparation: Induce apoptosis in a suspension cell culture or by treating adherent cells and then harvesting them by trypsinization. Include a vehicle-treated control.

-

Cell Count and Resuspension: Count the cells and resuspend them in fresh culture medium at a concentration of approximately 1 x 10^6 cells/mL.

-

JC-9 Staining:

-

Prepare a fresh JC-9 working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Add the JC-9 working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.

-

Analysis: Analyze the stained cells on a flow cytometer. Healthy cells will show high red fluorescence and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an apoptosis experiment using JC-9.

Caption: A generalized workflow for detecting apoptosis using JC-9.

Comparison with JC-1

JC-1 is another widely used cationic dye for measuring mitochondrial membrane potential. While both dyes operate on a similar principle of forming J-aggregates in healthy mitochondria, there are some differences to consider.

| Feature | JC-9 | JC-1 | Reference(s) |

| Monomer Emission | Green (~529 nm) | Green (~527 nm) | [2][7] |

| J-Aggregate Emission | Red/Orange (~590 nm) | Red/Orange (~590 nm) | [2][7] |

| Reported Characteristics | Green fluorescence is reported to be independent of membrane potential. | Green fluorescence intensity can be influenced by factors other than ΔΨm. | [5] |

| Solubility | Generally good solubility in aqueous solutions. | Can be prone to precipitation in aqueous buffers, potentially affecting results. | [8] |

The choice between JC-9 and JC-1 may depend on the specific experimental conditions and cell type. It is always recommended to optimize the staining protocol for the specific application.

References

- 1. abpbio.com [abpbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invitrogen™ JC-9 Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]

- 6. abpbio.com [abpbio.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

JC-9 J-Aggregates: A Deep Dive into Formation and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JC-9 is a ratiometric lipophilic cationic fluorescent dye widely employed for the measurement of mitochondrial membrane potential (ΔΨm). Its ability to form J-aggregates within highly polarized mitochondria provides a sensitive and reliable method for assessing mitochondrial health and function. This technical guide delves into the core principles of JC-9 J-aggregate formation, providing a comprehensive overview of its photophysical properties, experimental protocols for its use, and its application in cellular signaling pathways.

The Core Principle: Concentration-Dependent J-Aggregate Formation

JC-9 exists in two distinct fluorescent states: a monomeric form and a J-aggregate form. The transition between these two states is dependent on the concentration of the dye, which in a cellular context, is dictated by the mitochondrial membrane potential.

-

Monomeric Form: At low concentrations, such as in the cytoplasm or within depolarized mitochondria, JC-9 exists as a monomer. These monomers emit a green fluorescence.[1]

-

J-Aggregate Form: In healthy, energized mitochondria with a high membrane potential (typically -140 to -180 mV), the cationic JC-9 dye accumulates to a critical concentration. This high localized concentration drives the self-assembly of JC-9 molecules into supramolecular structures known as J-aggregates.[2] These aggregates exhibit a distinct red-shifted fluorescence emission.[2][3]

This ratiometric shift from green to red fluorescence allows for a quantitative assessment of mitochondrial polarization, where a higher red-to-green fluorescence ratio indicates a higher mitochondrial membrane potential.[2]

Photophysical Properties of JC-9

The distinct spectral characteristics of the monomeric and J-aggregate forms of JC-9 are fundamental to its application. While specific quantitative data such as molar extinction coefficient and quantum yield for JC-9 J-aggregates are not extensively reported in the literature, typical values for cyanine (B1664457) dye J-aggregates can be considered as a reference. J-aggregates are characterized by a sharp, red-shifted absorption band (J-band) with a high molar extinction coefficient and a small Stokes shift.[4]

| Property | JC-9 Monomer | JC-9 J-aggregate |

| Excitation Maximum (nm) | ~514 | ~585 |

| Emission Maximum (nm) | ~529 | ~590 |

| Fluorescence Color | Green | Red |

Table 1: Spectral properties of JC-9 monomer and J-aggregates. Data sourced from product information sheets.[1][2][3]

Experimental Protocols

In Vitro Formation and Characterization of J-Aggregates (General Protocol)

Materials:

-

JC-9 dye stock solution (e.g., 1-5 mg/mL in DMSO)[2]

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the JC-9 stock solution in the aqueous buffer to achieve a range of final concentrations.

-

Incubate the solutions for a defined period to allow for aggregate formation.

-

Spectroscopic Analysis:

-

Measure the absorption spectra of each concentration using a UV-Vis spectrophotometer. The appearance of a new, red-shifted absorption band (the J-band) indicates J-aggregate formation.

-

Measure the fluorescence emission spectra using a spectrofluorometer. Excite at the monomer and J-aggregate absorption maxima to observe the corresponding green and red emissions.

-

-

Data Analysis: Plot the fluorescence intensity ratio (Red/Green) as a function of JC-9 concentration to determine the critical aggregation concentration.

Measurement of Mitochondrial Membrane Potential in Live Cells

1. Fluorescence Microscopy

Materials:

-

JC-9 stock solution (1-5 mg/mL in DMSO)[2]

-

Cell culture medium

-

Live-cell imaging microscope with appropriate filter sets

-

Positive control (e.g., CCCP or valinomycin (B1682140) to depolarize mitochondria)

-

Negative control (untreated healthy cells)

Protocol:

-

Cell Preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere.

-

JC-9 Staining:

-

Prepare a working solution of JC-9 in cell culture medium. The final concentration typically ranges from 1 to 10 µM.

-

Remove the culture medium from the cells and replace it with the JC-9 staining solution.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.[5]

-

-

Washing (Optional): Gently wash the cells once with pre-warmed medium or buffer to remove extracellular dye aggregates.[5]

-

Imaging:

-

Image the cells using a fluorescence microscope.

-

Use a filter set for green fluorescence (e.g., FITC channel) to detect the JC-9 monomer.

-

Use a filter set for red fluorescence (e.g., TRITC or Texas Red channel) to detect the J-aggregates.

-

For confocal microscopy, both forms can be excited simultaneously with a 488 nm laser, with emission collected in two separate channels. The J-aggregate form can be selectively excited using a 568 nm laser.[2][3]

-

-

Analysis: Healthy cells with polarized mitochondria will exhibit bright red fluorescent mitochondria. Apoptotic or metabolically stressed cells with depolarized mitochondria will show a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell.[2]

2. Flow Cytometry

Materials:

-

JC-9 stock solution (1-5 mg/mL in DMSO)[2]

-

Cell culture medium

-

Flow cytometer with 488 nm laser and detectors for green (e.g., FL1) and red (e.g., FL2) fluorescence.

-

FACS tubes

-

Positive and negative controls as described above.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL.[3]

-

JC-9 Staining:

-

Add the JC-9 working solution to the cell suspension.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

-

Washing: Centrifuge the cells and resuspend them in fresh, pre-warmed medium or buffer.

-

Flow Cytometric Analysis:

-

Data Analysis: Healthy cells will show a high FL2 signal (red fluorescence), while apoptotic or depolarized cells will exhibit a shift towards a higher FL1 signal (green fluorescence). The ratio of red to green fluorescence intensity can be used to quantify the change in mitochondrial membrane potential.

Visualization of Workflows and Principles

Application in Signaling Pathway Analysis: Apoptosis

A key application of JC-9 is in the study of apoptosis, or programmed cell death. A hallmark of the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane, which leads to the dissipation of the mitochondrial membrane potential. This event is tightly regulated by the Bcl-2 family of proteins.

-

Pro-apoptotic proteins (e.g., Bax, Bak) promote mitochondrial outer membrane permeabilization.

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) inhibit this process.

JC-9 can be used to monitor the functional consequences of the interplay between these proteins. For instance, in a drug discovery context, a compound that activates pro-apoptotic pathways would be expected to cause a decrease in the red/green fluorescence ratio of JC-9-stained cells, indicating mitochondrial depolarization. While JC-9 itself does not directly measure the activity of specific proteins, it provides a critical readout of a key downstream event in the apoptotic cascade.

Conclusion

JC-9 is a powerful tool for the investigation of mitochondrial health and its role in cellular processes such as apoptosis. The formation of J-aggregates in response to high mitochondrial membrane potential provides a robust and ratiometric readout that can be quantified using standard laboratory equipment. While a deeper physicochemical characterization of JC-9 J-aggregates would be beneficial, the existing knowledge and protocols enable its effective use in a wide range of research and drug development applications.

References

- 1. abpbio.com [abpbio.com]

- 2. abpbio.com [abpbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. J-aggregate - Wikipedia [en.wikipedia.org]

- 5. biotium.com [biotium.com]

- 6. Setting Compensation Multicolor Flow [bdbiosciences.com]

- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 8. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]

The Core Principles and Applications of JC-9: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-9 is a lipophilic cationic fluorescent dye utilized in basic research to measure mitochondrial membrane potential (ΔΨm). As a ratiometric probe, JC-9 provides a sensitive method for detecting fluctuations in ΔΨm, a key indicator of mitochondrial health and a critical event in the early stages of apoptosis. This technical guide provides an in-depth overview of the core principles of JC-9, its applications in basic research, detailed experimental protocols, and quantitative data analysis.

Core Principles of JC-9

JC-9 operates on the principle of potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, the cationic JC-9 dye readily enters the mitochondria and forms aggregates, known as J-aggregates. These J-aggregates exhibit a distinct red fluorescence. Conversely, in apoptotic or metabolically stressed cells with a depolarized (lower) mitochondrial membrane potential, JC-9 fails to accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1][2]

This shift in fluorescence from red to green provides a ratiometric readout of the mitochondrial membrane potential. Unlike some other mitochondrial dyes, the green fluorescence of the JC-9 monomer is independent of the membrane potential, which can simplify the analysis.[1][3] The ratio of red to green fluorescence intensity is directly proportional to the degree of mitochondrial polarization, allowing for a quantitative assessment of mitochondrial health and the induction of apoptosis.[4]

Key Applications in Basic Research

The primary application of JC-9 is the detection of mitochondrial depolarization, a hallmark of the intrinsic pathway of apoptosis.[1][2] This makes it an invaluable tool for:

-

Apoptosis Studies: Investigating the effects of various stimuli, such as drug candidates, toxins, or genetic modifications, on the induction of apoptosis.[1]

-

Drug Discovery and Toxicology: Screening compounds for their potential to induce mitochondrial toxicity or to modulate apoptotic pathways.[1]

-

Cancer Research: Studying the mechanisms of cell death in cancer cells and evaluating the efficacy of anti-cancer therapies that target mitochondrial function.

-

Neuroscience: Assessing mitochondrial dysfunction in neurodegenerative diseases.

-

Metabolic Studies: Investigating the impact of metabolic changes on mitochondrial health.[1]

JC-9 is compatible with multiple analytical platforms, primarily:

-

Fluorescence Microscopy: For visualizing changes in mitochondrial membrane potential at the single-cell level.[4]

-

Flow Cytometry: For high-throughput quantitative analysis of mitochondrial depolarization in a cell population.[5]

Quantitative Data Presentation

The following table summarizes the key optical and physicochemical properties of JC-9, as well as typical fluorescence characteristics observed in healthy versus apoptotic cells.

| Property | Value | Reference(s) |

| Molecular Weight | 532 g/mol | [5] |

| Excitation Maximum (Monomer) | ~514 nm | [5] |

| Emission Maximum (Monomer) | ~529 nm (Green) | [5] |

| Excitation Maximum (J-aggregate) | ~585 nm | [5] |

| Emission Maximum (J-aggregate) | ~590 nm (Red) | [5] |

| Form in Healthy Cells | J-aggregates within mitochondria | [1][2] |

| Fluorescence in Healthy Cells | Punctate Red | [4] |

| Form in Apoptotic Cells | Monomers in the cytoplasm | [1][2] |

| Fluorescence in Apoptotic Cells | Diffuse Green | [4] |

| Typical Red/Green Ratio Change | A decrease in the red/green fluorescence intensity ratio indicates depolarization. | [5] |

Experimental Protocols

I. Reagent Preparation and Storage

1. JC-9 Stock Solution (1-5 mg/mL):

-

Dissolve 5 mg of JC-9 dye in 1 to 5 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for several months.[4][5]

2. JC-9 Working Solution:

-

On the day of the experiment, dilute the JC-9 stock solution in the desired cell culture medium or buffer to the final working concentration.

-

The optimal working concentration can vary depending on the cell type and experimental conditions but typically ranges from 0.3 to 10 µg/mL.[4] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line.

II. Staining Protocol for Fluorescence Microscopy

-

Cell Seeding: Seed cells on glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.

-

Induction of Apoptosis (if applicable): Treat cells with the desired apoptotic stimulus for the appropriate duration. Include a vehicle-treated control group.

-

Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed JC-9 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.

-

-

Imaging:

-

Add fresh, pre-warmed medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.[5]

-

III. Staining Protocol for Flow Cytometry

-

Cell Preparation: Harvest cells (both adherent and suspension) and adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.

-

Induction of Apoptosis (if applicable): Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.

-

Staining:

-

Add the JC-9 working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Discard the supernatant.

-

Resuspend the cell pellet in 1-2 mL of PBS.

-

Repeat the centrifugation and wash step.

-

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% FBS).

-

Analysis:

-

Analyze the cells on a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Collect the green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and the red fluorescence in the FL2 channel (e.g., 585/42 nm bandpass filter).[5]

-

Use appropriate compensation controls to correct for spectral overlap between the green and red channels.

-

Mandatory Visualizations

References

- 1. Invitrogen™ JC-9 Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]

- 2. abpbio.com [abpbio.com]

- 3. Invitrogen JC-9 Dye (Mitochondrial Membrane Potential Probe) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 4. abpbio.com [abpbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

JC-9: A Technical Guide to a Ratiometric Probe for Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JC-9 is a cationic, lipophilic fluorescent dye designed for the sensitive measurement of mitochondrial membrane potential (ΔΨm). As a ratiometric probe, JC-9 offers a distinct advantage in cellular analysis by enabling comparative and quantitative assessments of mitochondrial health, largely independent of factors like mitochondrial size, shape, or density. In healthy, energized cells with high mitochondrial membrane potential, JC-9 accumulates within the mitochondria and forms "J-aggregates," which emit a characteristic red-orange fluorescence. Conversely, in apoptotic or metabolically stressed cells with depolarized mitochondria, the dye fails to concentrate, remaining in the cytoplasm as monomers that emit green fluorescence. This shift in fluorescence from red to green provides a robust signal for identifying mitochondrial dysfunction, making JC-9 a valuable tool in apoptosis studies, drug discovery, and toxicology screening.

Discovery and Development

Chemical Properties and Specifications

JC-9 is a cationic carbocyanine dye. Its chemical structure facilitates its passive diffusion across the plasma membrane and potential-driven accumulation within the electronegative environment of healthy mitochondria.[2]

Table 1: Quantitative Chemical and Spectroscopic Data for JC-9

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₁IN₂O₂ | [3] |

| Molecular Weight | 532.37 g/mol | [2][3] |

| CAS Number | 522592-13-8 | [3] |

| Appearance | Solid | [4] |

| Solubility | DMSO (Dimethyl sulfoxide) | [2] |

| Excitation (Monomer) | ~514 nm | [2] |

| Emission (Monomer) | ~529 nm (Green) | [2] |

| Excitation (J-Aggregate) | ~585 nm | [2] |

| Emission (J-Aggregate) | ~590 nm (Red) | [2] |

| Storage Conditions | ≤–20°C, Protect from light | [4] |

Mechanism of Action: Ratiometric Sensing of ΔΨm

The utility of JC-9 as a probe for ΔΨm is based on its potential-dependent accumulation and concentration-dependent fluorescence shift.[4]

-

Cellular Uptake: As a lipophilic cation, JC-9 passively crosses the plasma membrane of live cells.

-

Mitochondrial Accumulation: In healthy cells with a high mitochondrial membrane potential (typically -150 to -180 mV), the strong negative charge inside the mitochondrial matrix drives the accumulation of the positively charged JC-9 dye.

-

J-Aggregate Formation: As the concentration of JC-9 inside the mitochondria surpasses a critical threshold, the dye molecules self-assemble into structures known as J-aggregates. These aggregates exhibit a unique spectroscopic property, shifting the fluorescence emission to the red-orange spectrum (~590 nm).[4]

-

Depolarization and Monomer Fluorescence: In apoptotic or unhealthy cells, the mitochondrial membrane potential collapses. Without the strong electrochemical gradient, JC-9 can no longer accumulate inside the mitochondria. It remains in the cytoplasm at a low concentration, existing in its monomeric form, which fluoresces green (~529 nm).[5][6]

-

Ratiometric Analysis: The ratio of red-to-green fluorescence intensity serves as a reliable indicator of mitochondrial polarization. A high red/green ratio signifies healthy, polarized mitochondria, while a decrease in this ratio indicates depolarization.[7]

Experimental Protocols

JC-9 is primarily used in live-cell assays and is not suitable for fixed cells. Protocols must be optimized for specific cell types and experimental conditions.

Protocol 1: Assessment of ΔΨm by Fluorescence Microscopy

This protocol is adapted from methodologies used in studies investigating drug-induced changes in mitochondrial health.[8]

A. Materials:

-

JC-9 dye stock solution (1-5 mg/mL in dry DMSO)

-

Cell culture medium (pre-warmed to 37°C)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Coverslips or glass-bottom imaging dishes

-

Positive control (e.g., FCCP or CCCP, a mitochondrial uncoupler)

-

Fluorescence microscope with filters for green (FITC) and red (TRITC) fluorescence

B. Cell Preparation:

-

Seed cells on coverslips or imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.

-

Culture cells overnight under standard conditions (37°C, 5% CO₂).

-

On the day of the experiment, treat cells with the test compound(s) for the desired duration. Include an untreated control and a positive control for depolarization (e.g., treat with 10 µM FCCP for 10-15 minutes prior to staining).

C. Staining Procedure:

-

Prepare a fresh JC-9 working solution by diluting the DMSO stock solution into pre-warmed cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS or medium.

-

Add the JC-9 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Aspirate the staining solution and wash the cells twice with pre-warmed PBS or medium to remove excess dye.

-

Add fresh pre-warmed medium or PBS to the cells for imaging.

D. Imaging and Analysis:

-

Immediately image the cells using a fluorescence microscope.

-

Acquire images in both the green channel (e.g., Ex/Em ~488/530 nm) and the red channel (e.g., Ex/Em ~568/590 nm).

-

In healthy cells, mitochondria will appear as bright red puncta. In apoptotic/depolarized cells, the red fluorescence will diminish, and a diffuse green fluorescence will appear in the cytoplasm.

-

For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity in both red and green channels for selected regions of interest (individual cells or mitochondrial clusters). Calculate the red/green fluorescence intensity ratio for each condition.

Protocol 2: Assessment of ΔΨm by Flow Cytometry

This protocol is based on methods for analyzing mitochondrial health in cell suspensions.[1][5]

A. Materials:

-

JC-9 dye stock solution (1-5 mg/mL in dry DMSO)

-

Cell culture medium (pre-warmed to 37°C)

-

PBS or other suitable buffer

-

Flow cytometry tubes

-

Positive control (e.g., FCCP or CCCP)

-

Flow cytometer with a 488 nm excitation laser and detectors for green (e.g., FL1, ~530 nm) and red/orange (e.g., FL2, ~585 nm) fluorescence.

B. Cell Preparation:

-

Prepare a single-cell suspension. For adherent cells, detach using trypsin or a gentle cell scraper, wash, and resuspend in culture medium. For suspension cells, collect by centrifugation.

-

Adjust cell density to approximately 1 x 10⁶ cells/mL in pre-warmed medium.

-

Treat cells with the test compound(s) as required for the experiment. Include untreated and positive controls.

C. Staining Procedure:

-

Prepare a JC-9 working solution as described in Protocol 5.1.C.1.

-

Add the JC-9 working solution directly to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

(Optional) Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend in fresh PBS or medium. This wash step can reduce background fluorescence.

D. Flow Cytometry Analysis:

-

Analyze the samples on the flow cytometer immediately.

-

Excite the cells with the 488 nm laser.

-

Collect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

Set up appropriate gates on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and select the cell population of interest.

-

Visualize the data on a two-color fluorescence dot plot (FL1 vs. FL2). Healthy cells with high ΔΨm will show high red fluorescence (upper left or upper right quadrant). Apoptotic cells with low ΔΨm will show high green fluorescence and low red fluorescence (lower right quadrant).

-

Quantify the percentage of cells in each population (healthy vs. depolarized) for each treatment condition.

Application in Drug Development and Toxicology

JC-9 is a critical tool for assessing the mitochondrial toxicity of candidate compounds early in the drug development pipeline.[9][10] Mitochondrial dysfunction is a common mechanism of drug-induced toxicity, particularly in the liver and heart.

A typical screening workflow involves treating a relevant cell line (e.g., HepG2 hepatocytes) with a range of concentrations of a test compound. JC-9 is then used to assess changes in ΔΨm. A significant decrease in the red/green fluorescence ratio indicates that the compound may be a mitochondrial toxicant, warranting further investigation.

References

- 1. Mitochondrial Subtype Identification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abpbio.com [abpbio.com]

- 5. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abpbio.com [abpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis and anti-melanoma effect of 3-O-prenyl glycyrrhetinic acid against B16F10 cells via induction of endoplasmic reticulum stress-mediated autophagy through ERK/AKT signaling pathway [frontiersin.org]

- 9. docs.abcam.com [docs.abcam.com]

- 10. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to JC-9 Localization in Healthy vs. Apoptotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrion stands as a central gatekeeper in the life and death of a cell. Its metabolic activity and structural integrity are paramount for cellular homeostasis. A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). In the landscape of cellular analysis, the fluorescent probe JC-9 has emerged as a powerful tool for discerning the state of ΔΨm, thereby offering a window into the early stages of apoptosis. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing JC-9 to differentiate between healthy and apoptotic cells. It delves into the underlying molecular mechanisms, offers detailed experimental protocols for fluorescence microscopy and flow cytometry, presents quantitative data for comparative analysis, and provides visual guides to the relevant signaling pathways and experimental workflows.

Introduction: The Principle of JC-9 as a Mitochondrial Membrane Potential Probe

JC-9 is a cationic carbocyanine dye that exhibits a remarkable, potential-dependent fluorescent property, making it an invaluable probe for assessing mitochondrial health.[1] In healthy, non-apoptotic cells, the inner mitochondrial membrane maintains a high electrochemical gradient, or membrane potential. This high potential drives the accumulation of the positively charged JC-9 molecules within the mitochondrial matrix.[2][3] As the concentration of JC-9 increases within the mitochondria, the molecules form aggregates, known as J-aggregates. These J-aggregates are characterized by a distinct shift in their fluorescence emission, from green to red/orange.[1][4]

Conversely, a hallmark of the early stages of apoptosis is the disruption of the mitochondrial outer membrane, an event termed Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the collapse of the mitochondrial membrane potential.[5][6] In apoptotic cells with a dissipated ΔΨm, JC-9 can no longer accumulate within the mitochondria. Instead, it remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1]

This ratiometric nature of JC-9 fluorescence—the ratio of red to green fluorescence intensity—provides a sensitive and quantitative measure of the mitochondrial membrane potential, largely independent of factors such as mitochondrial size and shape.[3] A high red/green fluorescence ratio is indicative of healthy cells with polarized mitochondria, while a low ratio signifies apoptotic cells with depolarized mitochondria.

The Intrinsic Pathway of Apoptosis and Mitochondrial Depolarization

The loss of mitochondrial membrane potential is a key event in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by a variety of intracellular stress signals, including DNA damage, growth factor withdrawal, and oxidative stress.

dot

Caption: Intrinsic apoptosis pathway leading to mitochondrial depolarization.

Quantitative Data Presentation

The ratiometric analysis of JC-9 fluorescence allows for a quantitative comparison of mitochondrial membrane potential between healthy and apoptotic cell populations. The following tables summarize typical fluorescence characteristics and expected ratios.

Table 1: JC-9 Fluorescence Properties

| Form | Localization | Excitation (nm) | Emission (nm) | Color | Cellular State |

| Monomer | Cytoplasm | ~514 | ~529 | Green | Apoptotic |

| J-aggregate | Mitochondria | ~585 | ~590 | Red/Orange | Healthy |

Data compiled from multiple sources.[2][3]

Table 2: Representative JC-9 Red/Green Fluorescence Ratio in Healthy vs. Apoptotic Cells

| Cell State | Red Fluorescence Intensity (Arbitrary Units) | Green Fluorescence Intensity (Arbitrary Units) | Red/Green Ratio |

| Healthy (Polarized Mitochondria) | High | Low | High |

| Apoptotic (Depolarized Mitochondria) | Low | High | Low |

This table represents a generalized trend. Specific ratios will vary depending on cell type, JC-9 concentration, and the instrument used. A study on isolated mitochondria showed a ~1.3-fold higher median red/green fluorescence ratio in polarized mitochondria compared to depolarized mitochondria.[4]

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible results with JC-9. The following sections provide step-by-step methodologies for fluorescence microscopy and flow cytometry.

General Reagent Preparation

-

JC-9 Stock Solution (1-5 mg/mL): Dissolve JC-9 powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] For example, to make a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of JC-9. Vortex briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot of the JC-9 stock solution and dilute it to the desired final concentration in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS or HBSS with calcium and magnesium). The optimal final concentration should be determined empirically for each cell type but typically ranges from 0.3 to 10 µg/mL.[3]

Protocol for Fluorescence Microscopy (Adherent Cells)

-

Cell Seeding: Seed adherent cells onto glass-bottom dishes, chamber slides, or coverslips and culture until they reach the desired confluency.

-

Induction of Apoptosis: Treat the cells with the desired apoptotic stimulus for the appropriate duration. Include a vehicle-treated control group representing healthy cells.

-

Staining:

-

Aspirate the culture medium.

-

Wash the cells once with pre-warmed (37°C) PBS.

-

Add the pre-warmed JC-9 working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Aspirate the JC-9 staining solution.

-

Wash the cells twice with pre-warmed (37°C) cell culture medium or PBS to remove excess dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filters.

-

Filter Sets:

-

To visualize green monomers, use a filter set appropriate for FITC (e.g., excitation ~485 nm, emission ~530 nm).[2]

-

To visualize red J-aggregates, use a filter set appropriate for TRITC or Texas Red (e.g., excitation ~535 nm, emission ~590 nm).[2]

-

For simultaneous visualization, a dual-bandpass filter can be used.[2]

-

-

Capture images of both the red and green channels for subsequent ratiometric analysis.

-

Protocol for Flow Cytometry (Suspension or Adherent Cells)

-

Cell Preparation:

-

Suspension Cells: Adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.

-

Adherent Cells: Gently detach the cells using trypsin or a non-enzymatic cell dissociation solution. Wash the cells once with complete culture medium to inactivate the trypsin and then resuspend them at 1 x 10^6 cells/mL.

-

-

Induction of Apoptosis: Treat the cells with the apoptotic stimulus as described for microscopy.

-

Staining:

-

Add the JC-9 working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Aspirate the supernatant.

-

Wash the cell pellet twice with pre-warmed (37°C) PBS or a suitable flow cytometry buffer.

-

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS or flow cytometry buffer.

-

Flow Cytometry Analysis:

-

Analyze the cells immediately on a flow cytometer.

-

Laser and Detectors:

-

Compensation: If necessary, perform compensation to correct for spectral overlap between the FL1 and FL2 channels.

-

Data Analysis: Create a dot plot of FL1 (green) versus FL2 (red) fluorescence. Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show a shift to high green and low red fluorescence. The ratio of red to green mean fluorescence intensity can be calculated to quantify the change in mitochondrial membrane potential.

-

Mandatory Visualizations

dot

Caption: JC-9 fluorescence in healthy vs. apoptotic cells.

dot

Caption: General experimental workflow for JC-9 staining and analysis.

Conclusion

JC-9 is a robust and sensitive fluorescent probe for the ratiometric measurement of mitochondrial membrane potential. Its distinct fluorescence shift from red in healthy cells to green in apoptotic cells provides a clear and quantifiable indicator of mitochondrial health and the onset of apoptosis. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ JC-9 in their studies. By carefully following these methodologies, it is possible to gain valuable insights into the mechanisms of cell death and the effects of various therapeutic agents on mitochondrial function.

References

- 1. abpbio.com [abpbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. abpbio.com [abpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. chem-agilent.com [chem-agilent.com]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JC-9 Staining in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-9 is a lipophilic cationic fluorescent dye utilized to measure mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-9 accumulates in the mitochondria and forms "J-aggregates," which exhibit red to orange fluorescence. In apoptotic or metabolically stressed cells with a low mitochondrial membrane potential, JC-9 remains in the cytoplasm as monomers and fluoresces green.[1] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the qualitative and quantitative assessment of mitochondrial health and apoptosis.[2][3]

This document provides a detailed protocol for using JC-9 to stain both adherent and suspension cells for analysis by fluorescence microscopy.

Principle of JC-9 Staining

The JC-9 dye is a ratiometric probe that exhibits a potential-dependent shift in its fluorescence emission spectrum.[2][3] In energized mitochondria with a high membrane potential (typically -140 to -180 mV), the dye accumulates and forms J-aggregates, leading to a shift in fluorescence emission from green to orange-red.[4][5] When the mitochondrial membrane potential collapses, as occurs during apoptosis or in response to mitochondrial toxins, the dye is no longer able to accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which fluoresces green.[1] This change from red to green fluorescence is indicative of mitochondrial depolarization.

Data Presentation

Quantitative Data Summary

| Parameter | JC-9 Monomer | JC-9 J-Aggregate | Notes |

| Excitation Maximum | ~514 nm | ~585 nm | Can be excited simultaneously with a 488 nm laser line for confocal microscopy.[2][6] |

| Emission Maximum | ~529 nm (Green) | ~590 nm (Orange-Red) | Detected in FITC and TRITC/PE channels, respectively. |

| Stock Solution Conc. | 1-5 mg/mL in DMSO | 1-5 mg/mL in DMSO | Store at -20°C, protected from light.[2] |

| Working Conc. | 1-10 µg/mL | 1-10 µg/mL | Optimal concentration should be determined for each cell type. |